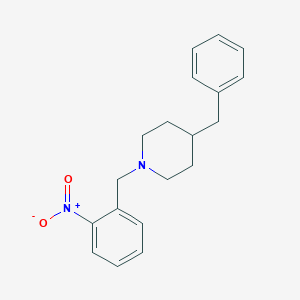

4-benzyl-1-(2-nitrobenzyl)piperidine

Beschreibung

4-Benzyl-1-(2-nitrobenzyl)piperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a benzyl group at the 4-position and a 2-nitrobenzyl group at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating receptors, enzymes, and other biological pathways .

Eigenschaften

IUPAC Name |

4-benzyl-1-[(2-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-21(23)19-9-5-4-8-18(19)15-20-12-10-17(11-13-20)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVGAYJMVBFJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and chemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-benzyl-1-(2-nitrobenzyl)piperidine with structurally related compounds:

NMDA Receptor Antagonism

- 4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8) : Exhibits moderate potency and selectivity for NR1A/2B NMDA receptors. The absence of electron-withdrawing groups reduces interactions with off-target receptors like dopamine D2 and adrenergic receptors .

Enzyme Inhibition and Reactivity

- Sulfonyl Derivatives : Compounds like 4-benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine exhibit enhanced stability and enzyme inhibitory activity due to the sulfonyl group’s strong electron-withdrawing and hydrogen-bonding capabilities .

- Nitro Group Impact : The nitro group in 4-benzyl-1-(2-nitrobenzyl)piperidine may confer distinct reactivity, such as participation in nucleophilic aromatic substitution or redox reactions, which could be exploited in prodrug design .

Analgesic and CNS Activity

- N-Methyl-1-benzylpiperidine: Reduced receptor affinity compared to non-methylated analogs, highlighting the importance of nitrogen substitution in CNS-targeting compounds .

- 1-Benzyl-4-piperidone : Demonstrates analgesic activity via opioid receptor modulation, suggesting that ketone-containing piperidines may have broader therapeutic applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | |

|---|---|---|---|---|

| 4-Benzyl-1-(2-nitrobenzyl)piperidine | ~324.4 | ~3.2 | Low water solubility; soluble in DMSO, ethanol | |

| 4-Benzyl-1-(3-methylbutanoyl)piperidine | 283.4 | ~2.8 | Moderate solubility in organic solvents | |

| 4-Benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine | ~439.5 | ~4.1 | Poor water solubility; requires surfactants |

- Nitro Group Effects : The nitro group increases molecular polarity but reduces water solubility due to hydrophobic benzyl interactions. This contrasts with sulfonyl derivatives, which have higher molecular weights and even lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.